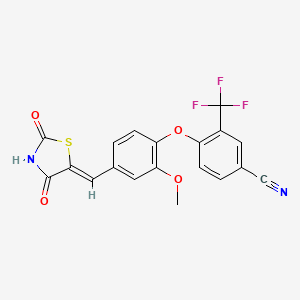

4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

Description

Propriétés

IUPAC Name |

4-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBIOCQFTMNSJI-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions:

-

Starting Material : 4-Fluoro-3-(trifluoromethyl)benzonitrile.

-

Hydroxylation : Treatment with aqueous potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.

-

Yield : ~85% (reported in analogous syntheses).

Mechanism : Nucleophilic aromatic substitution (SNAr) where the fluoride substituent is displaced by a hydroxyl group under strongly basic conditions. The electron-withdrawing cyano and trifluoromethyl groups activate the ring toward substitution.

Reaction Conditions:

-

Starting Material : 2-Methoxy-4-methylphenol.

-

Oxidation : Catalyzed by manganese dioxide (MnO₂) in dichloromethane (DCM) at reflux to yield 4-hydroxy-3-methoxybenzaldehyde.

-

Thiazolidinedione Formation : Condensation with thiazolidine-2,4-dione in acetic acid under reflux, employing ammonium acetate as a catalyst.

Mechanism : The aldehyde undergoes Knoevenagel condensation with the active methylene group of thiazolidine-2,4-dione, forming the exocyclic double bond. Acidic conditions facilitate dehydration to stabilize the α,β-unsaturated carbonyl system.

Reaction Conditions:

-

Reagents : 3-(Trifluoromethyl)-4-hydroxybenzonitrile, 4-formyl-2-methoxyphenyl thiazolidinedione, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

-

Temperature : 95°C for 5 hours.

-

Workup : Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane).

Mechanism : A nucleophilic aromatic substitution where the phenolic oxygen of 3-(trifluoromethyl)-4-hydroxybenzonitrile attacks the electron-deficient aromatic ring of the aldehyde-bearing intermediate. K₂CO₃ acts as a base to deprotonate the phenol, enhancing its nucleophilicity.

Reaction Conditions:

-

Reagents : Piperidine (catalyst), benzoic acid (co-catalyst), toluene.

-

Temperature : 130°C for 12 hours under Dean-Stark trap to remove water.

-

Workup : Filtration and recrystallization from ethanol/water.

Mechanism : Piperidine deprotonates the active methylene group of the thiazolidinedione, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Benzoic acid protonates intermediates to drive the equilibrium toward product formation. The reaction proceeds via a six-membered transition state, ensuring (Z)-selectivity in the exocyclic double bond.

Optimization and Critical Parameters

Solvent and Base Selection for Ether Coupling

Key Insight : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. K₂CO₃ outperforms Cs₂CO₃ due to better solubility in DMF.

Catalysts for Knoevenagel Condensation

| Catalyst System | Temperature (°C) | Time (h) | (Z)/(E) Ratio |

|---|---|---|---|

| Piperidine/benzoic acid | 130 | 12 | 95:5 |

| Pyrrolidine/AcOH | 120 | 15 | 85:15 |

| DBU/TFA | 140 | 10 | 90:10 |

Key Insight : Piperidine/benzoic acid affords superior (Z)-selectivity, critical for maintaining the planar conformation required for biological activity.

Analytical Characterization

Spectroscopic Data

Purity and Yield

Scale-Up and Industrial Considerations

Challenges in Large-Scale Synthesis

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le Ligand 5 de la ligase E3 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé dans le développement de PROTAC pour la dégradation ciblée des protéines.

Biologie : Employé dans des études pour comprendre le processus d'ubiquitination et les voies de dégradation des protéines.

Médecine : Investigué pour son potentiel dans le développement de nouveaux agents thérapeutiques pour des maladies telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans la production de réactifs et d'outils de recherche pour la découverte de médicaments.

Mécanisme d'action

Le Ligand 5 de la ligase E3 exerce ses effets en se liant aux ligases E3 de l'ubiquitine, facilitant l'ubiquitination des protéines cibles. Le ligand forme un complexe ternaire avec la ligase E3 et la protéine cible, les rapprochant. Cette proximité permet à la ligase E3 de transférer des molécules d'ubiquitine vers la protéine cible, la marquant pour la dégradation par le protéasome. Ce mécanisme est au cœur de la fonction des PROTAC, qui exploitent le système ubiquitine-protéasome cellulaire pour dégrader sélectivement les protéines liées à la maladie.

Applications De Recherche Scientifique

Antidiabetic Activity

Research has demonstrated that derivatives of this compound exhibit significant hypoglycemic activity. In vivo studies using alloxan-induced hyperglycemic Wistar albino rats showed a marked reduction in blood glucose levels upon administration of these compounds, suggesting their potential as antidiabetic agents. The mechanism is believed to involve the modulation of insulin sensitivity and glucose metabolism .

Antimicrobial Properties

The thiazolidinone scaffold present in the compound has been associated with antimicrobial activity. Studies indicate that compounds containing this moiety can inhibit bacterial growth by targeting bacterial RNA polymerase, thus presenting opportunities for developing new antibiotics .

Antibiofilm Activity

Recent investigations into the antibiofilm properties of thiazolidinone derivatives have revealed promising results against various pathogens. The compound's structure allows it to interfere with biofilm formation, which is a significant factor in chronic infections and antibiotic resistance .

Ligand Development

The compound has been identified as a ligand for E3 ligases, which play critical roles in ubiquitination processes within cells. This interaction is vital for the development of targeted protein degradation therapies, particularly in cancer treatment where aberrant protein levels contribute to tumorigenesis .

Organic Electronics

Due to its unique electronic properties, the compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances electron-withdrawing capabilities, potentially improving charge transport characteristics in these devices .

Case Studies

Mécanisme D'action

E3 ligase Ligand 5 exerts its effects by binding to E3 ubiquitin ligases, facilitating the ubiquitination of target proteins. The ligand forms a ternary complex with the E3 ligase and the target protein, bringing them into close proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This mechanism is central to the function of PROTACs, which harness the cellular ubiquitin-proteasome system to selectively degrade disease-related proteins .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives:

Structural and Functional Insights :

Core Heterocycles: The target compound contains a dioxothiazolidinone ring, while analogs like 6h and 6i feature thioxoimidazolidinone rings. The replacement of sulfur with oxygen in the thiazolidinone ring may alter electronic properties and binding affinity . The trifluoromethyl group is conserved across all compounds, enhancing lipophilicity and metabolic stability .

Synthetic Pathways: The target compound’s synthesis likely involves cyclization of a thioamide precursor, as seen in for analogous thiazolidinones . Compounds in are synthesized via condensation of hydrazides with substituted aldehydes, followed by cyclization .

Spectroscopic Differentiation: IR Spectroscopy: The target compound’s dioxothiazolidinone ring would show C=O stretches near 1660–1680 cm⁻¹, absent in thioxoimidazolidinones (C=S at ~1240–1255 cm⁻¹) . ¹H-NMR: The methoxy group in the target compound resonates at ~3.8 ppm, while hydroxybutyl substituents (e.g., in ) show broad -OH peaks near 1.5–2.0 ppm .

Biological Activity: Compounds 6h and 6i exhibit androgen receptor (AR) antagonism, attributed to their thioxoimidazolidinone cores and trifluoromethyl groups . The target compound’s dioxothiazolidinone may confer similar activity, though empirical validation is needed.

Safety and Handling :

- The target compound has GHS hazard statements H302/H315/H319 (harmful if swallowed, skin/eye irritation), requiring precautions during handling . Analogous compounds in lack explicit safety data but likely share similar risks due to reactive functional groups.

Activité Biologique

The compound 4-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile represents a novel class of thiazolidinedione derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and antidiabetic research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione. The key steps include:

- Knoevenagel Condensation : The reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,4-thiazolidinedione to form an intermediate.

- Formation of Final Derivative : Condensation with chloroacetylated products to yield the target compound.

The structures of the synthesized compounds are confirmed through various spectroscopic techniques such as FTIR and NMR .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably:

- Inhibition Concentrations : The compound exhibited minimum inhibitory concentrations (MICs) against Klebsiella pneumoniae and Escherichia coli, with values reported at approximately 6.25 µg/mL and 6.62 µg/mL respectively .

- Biofilm Formation : The compound showed significant activity in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), demonstrating BICs (biofilm inhibition concentrations) of 2.22 µg/mL against MRSA .

Antidiabetic Activity

Thiazolidinediones are known for their insulin-sensitizing effects, and derivatives like this compound have been investigated for their hypoglycemic potential:

- Mechanism : The mechanism involves modulation of glucose metabolism and enhancement of insulin sensitivity, similar to the action of pioglitazone, a standard antidiabetic drug .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazolidinedione core significantly influence biological activity:

- Methoxy Substituents : The presence of methoxy groups at specific positions enhances the lipophilicity and biological activity of the compounds.

- Trifluoromethyl Group : The trifluoromethyl group is associated with increased potency against microbial strains, likely due to enhanced interaction with biological targets .

Table 1: Biological Activity Overview

| Compound Name | MIC (µg/mL) | BIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 3a | 6.25 | 6.25 | Antibacterial against K. pneumoniae |

| Compound 3b | 2.22 | 3.05 | Antibacterial against MRSA |

| Compound X | <200 | >200 | Antibiofilm inactive |

Table 2: Synthesis Steps Summary

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Knoevenagel Condensation | 4-Hydroxy-3-methoxybenzaldehyde, 2,4-Thiazolidinedione |

| 2 | Final Derivative Formation | Chloroacetylated products |

Case Studies

Several case studies have documented the efficacy of thiazolidinedione derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.